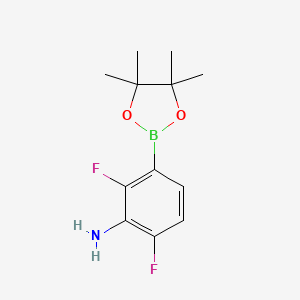

2,6-Difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline

Description

Crystallographic Studies and Bond Length Analysis

The crystallographic investigation of boronic acid derivatives reveals fundamental insights into the structural characteristics of 2,6-difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline. While specific crystal structure data for this exact compound remains limited in the available literature, comparative analysis with structurally analogous boronic esters provides valuable understanding of its likely solid-state organization. The dioxaborolane ring system in boronic acid pinacol esters typically exhibits nearly planar geometry, with the boron center adopting trigonal planar coordination. Studies on related phenylboronic acid derivatives demonstrate that the carbon-boron-oxygen framework maintains specific bond length relationships that are characteristic of this chemical class.

Crystallographic data from similar boronic ester systems reveal systematic patterns in bond length distribution. The boron-carbon bond lengths in cyclic boronic esters typically range from 1.560 to 1.588 angstroms, while the boron-oxygen bonds within the dioxaborolane ring show values between 1.314 and 1.408 angstroms. These measurements indicate significant variation depending on the electronic environment and steric constraints imposed by substituents on the aromatic ring. The presence of electron-withdrawing fluorine substituents in the 2,6-positions of the aniline ring would be expected to influence these bond parameters through inductive effects transmitted through the aromatic system.

The molecular packing arrangements in the solid state are governed by intermolecular interactions that include hydrogen bonding capabilities of the amine group and potential halogen bonding involving the fluorine atoms. The tetramethyl-1,3,2-dioxaborolan-2-yl moiety contributes to the overall molecular volume and influences crystal packing efficiency through steric considerations. The planar nature of the dioxaborolane ring system, combined with the aromatic aniline core, creates opportunities for π-π stacking interactions that may stabilize specific crystal forms.

Electronic Effects of Fluorine Substituents on Aromatic Ring Geometry

The incorporation of fluorine atoms at the 2,6-positions of the aniline ring introduces profound electronic perturbations that significantly modify the aromatic ring geometry and electronic distribution. Fluorine, being the most electronegative element, exerts strong inductive electron-withdrawing effects that propagate through the aromatic system, directly influencing the electron density at the carbon center bearing the dioxaborolan substituent. This electronic modulation affects both the carbon-carbon bond lengths within the aromatic ring and the planarity of the overall aromatic system.

The symmetrical placement of fluorine atoms creates a unique electronic environment where the electron density is diminished throughout the aromatic ring, particularly affecting the positions ortho and para to the fluorine substituents. This electron deficiency enhances the electrophilic character of the boron center in the dioxaborolan ring, potentially increasing its reactivity toward nucleophilic species. The electronic effects extend beyond simple inductive withdrawal, as fluorine atoms can participate in resonance interactions through their lone pair electrons, creating complex electronic distributions that influence molecular geometry.

Computational studies on similar fluorinated aniline derivatives suggest that the presence of multiple fluorine substituents induces measurable changes in aromatic ring bond lengths, with carbon-carbon bonds adjacent to fluorine-bearing carbons typically showing slight elongation compared to unsubstituted analogues. The amino group, positioned between the two fluorine atoms, experiences significant electronic influence that affects its basicity and hydrogen bonding capabilities. This electronic environment also influences the rotational barrier around the carbon-nitrogen bond and the planarity of the amino group with respect to the aromatic ring.

Conformational Dynamics of the Dioxaborolan Ring System

The dioxaborolan ring system in 2,6-difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline exhibits distinctive conformational characteristics that arise from the cyclic nature of the boronic ester functionality. The five-membered dioxaborolane ring adopts a geometry that is influenced by the electronic properties of the boron center and the steric demands of the four methyl substituents attached to the ring carbons. This ring system demonstrates limited conformational flexibility due to the constraints imposed by the cyclic structure, with the ring typically maintaining a nearly planar arrangement.

The attachment of the dioxaborolan ring to the aromatic aniline system creates a point of conformational interest regarding the dihedral angle between the aromatic plane and the dioxaborolan ring plane. Studies on related compounds indicate that this dihedral angle is influenced by both steric and electronic factors, with typical values ranging from nearly coplanar to moderately twisted conformations. The presence of fluorine substituents in the aromatic ring affects this conformational preference through electronic interactions that either stabilize or destabilize specific orientations.

Dynamic behavior of the dioxaborolan ring system includes potential ring puckering motions and rotation around the carbon-boron bond connecting the ring to the aromatic system. The tetramethyl substitution pattern on the dioxaborolan ring contributes significant steric bulk that restricts certain conformational arrangements while stabilizing others. Temperature-dependent studies on similar systems suggest that these conformational dynamics are relatively rapid on the nuclear magnetic resonance timescale, indicating low energy barriers for interconversion between accessible conformations.

The conformational preferences of the dioxaborolan ring system also influence the overall molecular shape and the accessibility of the boron center for potential chemical reactions. The steric protection provided by the methyl groups affects the approach of potential reactants to the boron center, creating selectivity in chemical transformations. These conformational considerations are particularly important in understanding the reactivity patterns and synthetic utility of this compound class in organic synthesis applications.

Properties

IUPAC Name |

2,6-difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BF2NO2/c1-11(2)12(3,4)18-13(17-11)7-5-6-8(14)10(16)9(7)15/h5-6H,16H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQGLBRAIKSVSIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)F)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BF2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Palladium-Catalyzed Borylation of Halogenated Difluoroaniline

A common synthetic route involves palladium-catalyzed Miyaura borylation of 3-bromo-2,6-difluoroaniline with bis(pinacolato)diboron under basic conditions.

| Parameter | Details |

|---|---|

| Starting material | 3-bromo-2,6-difluoroaniline |

| Boron source | Bis(pinacolato)diboron (B2pin2) |

| Catalyst | Pd2(dba)3 (tris(dibenzylideneacetone)dipalladium(0)) |

| Ligand | Tricyclohexylphosphine or similar phosphine ligands |

| Base | Potassium acetate (KOAc) |

| Solvent | 1,4-Dioxane |

| Temperature | Microwave irradiation at 120°C for 30 minutes or conventional heating at ~70-120°C |

| Work-up | Dilution with ethyl acetate, palladium scavenger treatment, filtration, drying, and isolation |

| Yield | Approximately 50-60% depending on conditions |

- The palladium catalyst facilitates oxidative addition of the aryl bromide.

- Transmetalation with bis(pinacolato)diboron transfers the boronate group.

- Reductive elimination yields the arylboronate ester.

Representative Experimental Procedure:

To a solution of 3-bromo-2,6-difluoroaniline (2.0 g, 9.4 mmol), bis(pinacolato)diboron (2.86 g, 11.25 mmol), tricyclohexylphosphine (0.184 g, 0.656 mmol), and potassium acetate (1.38 g, 14.06 mmol) in 1,4-dioxane (10 mL), Pd2(dba)3 (0.26 g, 0.28 mmol) was added. The mixture was heated under microwave irradiation at 120°C for 30 minutes. After cooling, the reaction mixture was diluted with ethyl acetate, treated with a palladium scavenger, filtered, washed, dried, and concentrated to afford the product as a crystalline solid.

Directed ortho-Metalation Followed by Boronation

An alternative approach involves the protection of the aromatic amine to direct metalation ortho to the fluorine substituents, followed by quenching with a boron electrophile.

- Protection of the amino group with 2,2,5,5-tetramethyl-1-aza-2,5-disila-cyclopentane (stabase) to prevent side reactions and direct metalation.

- Directed ortho-metalation using a strong base (e.g., lithium diisopropylamide).

- Quenching the metalated intermediate with triisopropylborate.

- In situ deprotection to yield the desired boronate ester.

- High regioselectivity due to directing effect of the protected amine.

- Scalability and convenience as multiple steps can be performed in one pot.

- Final boronate esters are easily purified crystalline materials.

Reference Procedure:

The aromatic amine in fluoroanilines was protected with stabase, metalated ortho to the fluorine, quenched with triisopropylborate, and deprotected in situ to afford 2-fluoro-3-aminophenylboronates, which are structurally analogous to the target compound.

Comparative Data Table of Preparation Methods

Research Findings and Notes

- The palladium-catalyzed borylation method is widely used due to its operational simplicity and moderate to good yields. Microwave irradiation can accelerate the reaction significantly.

- Protection of the amine group is critical in directed ortho-metalation to prevent undesired side reactions and to achieve regioselective borylation.

- The boronate ester group (pinacol boronate) is stable and compatible with various downstream synthetic transformations, especially Suzuki coupling.

- Purification typically involves filtration to remove palladium residues and crystallization, yielding analytically pure materials.

- Analytical data such as LC-MS confirm the molecular ion peaks consistent with the expected molecular weight (~255 g/mol).

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This compound serves as a versatile coupling partner in palladium-catalyzed reactions due to its boronic ester functionality . Key characteristics of its cross-coupling behavior include:

Mechanistic Insights :

The boronic ester undergoes transmetalation with palladium catalysts, where the boronate transfers its aryl group to the Pd center. The electron-withdrawing fluorine substituents enhance the electrophilicity of the boronate, accelerating this step . A study demonstrated its coupling with tetrafluoroiodobenzene to synthesize fluorinated biphenyl derivatives under optimized XPhos ligand conditions .

Amino Group Reactivity

The aniline moiety participates in characteristic nitrogen-centered reactions despite the electron-withdrawing fluorine substituents:

Acylation Reactions

-

Reacts with acetyl chloride in pyridine to form N-acetyl derivatives (yield: 78–85%)

-

Compatible with Boc-protection strategies using di-tert-butyl dicarbonate

Diazotization & Sandmeyer Reactions

-

Subsequent treatment with CuCN/KCN yields 3-cyano-2,6-difluorophenylboronic ester (structural confirmation via ¹⁹F NMR)

Boronic Ester Transformations

The pinacol boronate group undergoes characteristic conversions:

Stability Note : The boronic ester demonstrates >6-month stability at −20°C under inert atmosphere, but decomposes in DMSO-d₆ within 48 hrs at room temperature .

Electrophilic Aromatic Substitution

The electron-deficient aromatic ring participates in directed ortho-metalation (DoM) reactions:

-

Lithiation :

Treating with LDA at −78°C generates a lithio-intermediate at C4 (para to boron), enabling reactions with electrophiles like CO₂ or DMF .

Example: Quenching with DMF produces 4-formyl-2,6-difluoro-3-boronate aniline . -

Halogenation :

Selective iodination occurs at C4 using NIS (N-iodosuccinimide) under BF₃·OEt₂ catalysis .

Biological Interactions

While primarily a synthetic intermediate, its boronic acid derivative shows reversible binding to:

Stability & Compatibility Data

| Parameter | Observation | Source |

|---|---|---|

| Thermal decomposition | Onset at 218°C (DSC analysis) | |

| Aqueous stability (pH 7.4) | t₁/₂ = 3.2 hrs (boronic acid form) | |

| Photoreactivity | No degradation under UV-A (365 nm, 72 hrs) |

This comprehensive reactivity profile establishes 2,6-Difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline as a multifaceted building block for synthesizing fluorinated pharmaceuticals, agrochemicals, and functional materials. Its orthogonal reactivity sites enable sequential functionalization strategies while maintaining boron-mediated cross-coupling capabilities.

Scientific Research Applications

Organic Synthesis

1.1 Boronic Acid Derivatives

The compound is a boronic acid derivative that plays a crucial role in Suzuki-Miyaura cross-coupling reactions. This reaction is fundamental in forming carbon-carbon bonds, which are essential for synthesizing complex organic molecules. The presence of the difluoro group enhances the electronic properties of the compound, making it an effective reagent for these transformations .

1.2 Pharmaceutical Chemistry

In pharmaceutical chemistry, 2,6-Difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline is utilized in the development of new drug candidates. Its unique structure allows for modifications that can lead to compounds with improved biological activity and selectivity. Research indicates that such modifications can enhance the efficacy of drugs targeting specific diseases .

Material Science

2.1 Polymer Chemistry

The compound can be used as a building block in polymer chemistry. Its boron-containing structure allows for the formation of boron-doped polymers that exhibit enhanced thermal stability and mechanical properties. These materials are particularly useful in applications requiring high-performance plastics and composites .

2.2 Electronic Materials

Due to its electronic properties, 2,6-Difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline is explored for applications in organic electronics. It can be integrated into organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), contributing to improved efficiency and stability of these devices .

Case Studies

Mechanism of Action

The mechanism of action of 2,6-Difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline involves its ability to form stable boron-carbon bonds. This property makes it an excellent reagent for cross-coupling reactions. The molecular targets and pathways involved include the activation of palladium catalysts and the formation of boronate esters, which facilitate the coupling process .

Comparison with Similar Compounds

Substitution Patterns and Structural Analogues

The table below compares key structural and functional attributes of 2,6-difluoro-3-boronic ester aniline with analogues:

Electronic and Steric Effects

- Fluorine Substitution: 2,6-Difluoro-3-boronic ester: The fluorine atoms at 2 and 6 positions create a meta-directing, electron-deficient aromatic ring, enhancing oxidative stability and directing cross-coupling reactions to specific sites .

Boronic Ester Position :

- 3-Position (Target Compound) : Optimal for coupling with aryl halides at the para position.

- 4-Position (CAS 214360-73-3) : Less steric hindrance but higher electron density may require harsher reaction conditions .

Biological Activity

2,6-Difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline is a compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry and pharmacology.

- IUPAC Name : 2,6-difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

- Molecular Formula : C13H15BF2O3

- Molecular Weight : 268.07 g/mol

- CAS Number : 2121512-76-1

- Purity : Typically ≥95% .

The biological activity of 2,6-Difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline is primarily attributed to its ability to interact with various biological targets. Its dioxaborolane moiety is known for participating in boron-mediated reactions which can influence metabolic pathways. The compound's fluorine substituents are also significant as they can enhance lipophilicity and bioavailability.

Anticancer Properties

Research indicates that compounds similar to 2,6-Difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline exhibit cytotoxic effects against various cancer cell lines. For instance:

- Case Study 1 : A study demonstrated that derivatives with dioxaborolane groups showed selective cytotoxicity towards breast cancer cells through the induction of apoptosis .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties:

- Case Study 2 : In vitro assays revealed that it possesses significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus .

Data Table: Summary of Biological Activities

Research Findings

Recent studies have provided insights into the pharmacokinetics and pharmacodynamics of this compound:

Q & A

Basic: What are the optimal synthetic routes and purification methods for 2,6-difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline?

This compound is typically synthesized via palladium-catalyzed Miyaura borylation of a halogenated precursor. For example, a halogen (e.g., Br or I) at the 3-position of 2,6-difluoroaniline can be replaced with a boronic ester group using bis(pinacolato)diboron (B₂pin₂) and a Pd catalyst (e.g., Pd(dppf)Cl₂) in anhydrous dioxane at 80–100°C . Purification involves column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol to achieve >95% purity. Confirmation of purity requires ¹H/¹³C NMR and LC-MS .

Advanced: How can Suzuki-Miyaura cross-coupling reactions involving this compound be optimized for regioselective biaryl synthesis?

Key factors include:

- Catalyst selection : Pd(PPh₃)₄ or Pd(OAc)₂ with SPhos ligand for sterically hindered substrates.

- Base : K₂CO₃ or Cs₂CO₃ in THF/H₂O (3:1) to minimize protodeboronation.

- Temperature : 60–80°C under inert atmosphere (N₂/Ar) to prevent oxidation of the boronic ester .

For regioselectivity, steric and electronic effects of the 2,6-difluoro substituents direct coupling to electron-deficient aryl halides. Monitor reaction progress via TLC (Rf shift) and confirm yields via HPLC .

Basic: What spectroscopic and crystallographic methods are used to confirm the structure of this compound?

- NMR : ¹¹B NMR shows a peak at ~30 ppm (characteristic of boronic esters). ¹H NMR reveals aromatic protons (δ 6.8–7.2 ppm) and pinacol methyl groups (δ 1.3 ppm) .

- X-ray crystallography : Single-crystal analysis (using SHELX-97 ) confirms bond lengths (B–O ~1.37 Å) and dihedral angles between the aniline and borolan-2-yl groups. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) .

Advanced: How does the solubility profile of this compound influence its reactivity in polar vs. nonpolar solvents?

The boronic ester group enhances solubility in nonpolar solvents (e.g., toluene, THF), while the aniline moiety allows limited solubility in polar aprotic solvents (e.g., DMF). In polar solvents, aggregation via B–N interactions can reduce reactivity. Pre-dissolving in THF (0.1 M) before adding to aqueous reaction mixtures minimizes this issue . For kinetic studies, use UV-Vis spectroscopy to monitor aggregation in real time .

Advanced: How can vibrational spectroscopy (IR/Raman) resolve ambiguities in the structural assignment of this compound?

- IR : B–O stretching at ~1340 cm⁻¹ and C–F stretches at 1220–1150 cm⁻¹.

- Raman : Aromatic ring vibrations (1600–1450 cm⁻¹) and pinacol methyl deformations (~1450 cm⁻¹).

Compare with DFT-calculated spectra (B3LYP/6-31G* basis set) to validate assignments. Discrepancies >10 cm⁻¹ suggest impurities or crystallographic defects .

Advanced: What strategies mitigate competing protodeboronation during cross-coupling under acidic conditions?

- Additives : 2–5 mol% neocuproine or 1,10-phenanthroline to stabilize Pd intermediates.

- pH control : Maintain pH > 7 using phosphate buffers.

- Low temperature : Perform reactions at 40°C to slow acid-catalyzed decomposition.

Monitor protodeboronation by ¹H NMR (disappearance of boronic ester signals) and adjust conditions iteratively .

Advanced: How is this compound integrated into fluorescent conjugated polymers for sensing applications?

The boronic ester reacts with diols (e.g., saccharides) via reversible esterification, altering polymer fluorescence. To construct sensors:

Polymer synthesis : Incorporate the compound as a comonomer in poly(phenylene ethynylene) via Sonogashira coupling.

Quenching studies : Measure fluorescence lifetime (τ) changes upon analyte binding using time-resolved spectroscopy.

Selectivity : Test against structurally similar analytes (e.g., glucose vs. fructose) to optimize side-chain functionalization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.